molecular formula C13H22N4O4S B2511055 tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate CAS No. 1904281-74-8

tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate

Cat. No. B2511055
CAS RN: 1904281-74-8
M. Wt: 330.4
InChI Key: QWKZTZCGKXHEPS-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a chemical entity that appears to be related to various sulfonamide derivatives and diazepane-containing structures. While the specific compound is not directly mentioned in the provided papers, it shares structural motifs with the compounds discussed in the papers, such as the tert-butyl group, the sulfonyl functional group, and the diazepane ring system. These structural features are commonly found in pharmaceuticals and are often involved in biological activities, such as enzyme inhibition .

Synthesis Analysis

The synthesis of related compounds involves several key steps that could be adapted for the synthesis of tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate. For instance, the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of a Rho–Kinase inhibitor, was achieved through intramolecular cyclization using the Fukuyama–Mitsunobu reaction starting from commercially available amino alcohols . Similarly, N-tert-butanesulfinyl imines have been used as versatile intermediates for the asymmetric synthesis of amines, which could potentially be applied to the synthesis of the imidazole-containing sulfonyl diazepane .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate would likely exhibit strong interactions between the sulfonyl group and the adjacent heterocyclic rings, as indicated by the bond lengths and angles observed in related thiadiazole sulfonamide derivatives . The tert-butyl group is expected to provide steric bulk, potentially influencing the overall molecular conformation and reactivity.

Chemical Reactions Analysis

The tert-butyl group and the sulfonyl moiety are known to participate in various chemical reactions. For example, the tert-butyl group can be deprotected under acidic conditions, and the sulfonyl group can engage in reactions with nucleophiles or serve as an activating group for adjacent functional groups . The imidazole ring is a versatile moiety that can participate in coordination with metals and act as a hydrogen bond donor or acceptor, which could be relevant in potential biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate would be influenced by its functional groups. The tert-butyl group is known to impart hydrophobic character, while the sulfonyl group could contribute to the compound's polarity and solubility in polar solvents. The presence of the imidazole ring might also affect the compound's basicity and ability to engage in hydrogen bonding, which could influence its solubility and stability in various environments .

Scientific Research Applications

Synthesis and Utility in Chemical Reactions

  • A practical synthesis of a closely related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was established, serving as a key intermediate of Rho–kinase inhibitor K-115. This process was designed for multikilogram production, indicating its industrial applicability and importance in large-scale pharmaceutical production (Gomi et al., 2012).
  • The molecule has been used in the synthesis of complex molecular arrays. For example, 4-tert-butylbenzoic acid interacts with specific diamines to form intricate host–guest complexes, leading to the creation of novel three-dimensional molecular arrays (Armstrong et al., 2002).

Catalytic and Synthetic Applications

  • The molecule is part of synthesis pathways that involve intricate molecular structures and reactions. For instance, the synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones involves regioselective strategies and results in a variety of fused heterocyclic compounds, indicating the structural versatility and importance of this molecule in organic synthesis (Dzedulionytė et al., 2022).
  • In catalysis, 4-(1-Imidazolium) butane sulfonate, a related compound, showed promise as a catalyst for the synthesis of substituted imidazoles. Its use in multicomponent reactions under solvent-free conditions highlights its potential for green chemistry and sustainable synthesis processes (Rahman et al., 2012).

Structural and Material Science Applications

  • The compound has found application in the design of sophisticated molecular structures. For example, studies on carbamate derivatives, including tert-butyl derivatives, revealed intricate interplays of strong and weak hydrogen bonds, leading to diverse crystal packing structures. These findings are crucial for understanding molecular interactions and designing new materials (Das et al., 2016).
  • The molecule's derivatives have been utilized in studying solvent effects on spectral properties, as seen in the synthesis and analysis of a Mg II complex of a tert-butylphenyl substituted compound. The research delves into the interactions of molecules in different solvents, which is valuable in the field of chemical spectroscopy and material science (Tarakanov et al., 2011).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with .

Safety and Hazards

The safety and hazards of a specific imidazole derivative would depend on its exact structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the development of new synthetic methods and the discovery of new biological activities of imidazole derivatives are expected to be a focus of future research .

properties

IUPAC Name

tert-butyl 4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-13(2,3)21-12(18)16-5-4-6-17(8-7-16)22(19,20)11-9-14-10-15-11/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKZTZCGKXHEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate

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